molecular formula C17H27N3O2 B2621680 6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200611-62-5

6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2621680
CAS No.: 2200611-62-5
M. Wt: 305.422
InChI Key: IEEVSQQWYLKAHE-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C16H24N4O2C_{16}H_{24}N_4O_2, with a molecular weight of approximately 304.39 g/mol. It features a dihydropyridazinone core, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.

Biological Activity

1. Antitumor Activity
Research indicates that derivatives of dihydropyridazinones exhibit significant antitumor properties. For instance, studies involving similar compounds have demonstrated their ability to inhibit tumor growth in xenograft models. A notable study reported that a related compound inhibited tumor growth by up to 61% at specific dosages without overt toxicity .

2. Cholinesterase Inhibition
The compound may also exhibit cholinesterase inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in cognitive enhancement .

3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Similar dihydropyridazinone derivatives have been tested for their ability to scavenge free radicals and reduce oxidative stress, indicating potential benefits in preventing oxidative damage in biological systems .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : By binding to the active sites of enzymes such as AChE and BChE.
  • Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and apoptosis.
  • Antioxidant Defense Mechanisms : Enhancing the body's ability to combat oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
TZT-1027 AnaloguesAntitumorInhibited tumor growth by 61% at 2 mg/kg/day
Dihydropyridazinone DerivativesCholinesterase InhibitionIC50 values for AChE = 1.90 µM; BChE = 0.084 µM
Various DihydropyridazinonesAntioxidant ActivitySignificant reduction in oxidative stress markers

Properties

IUPAC Name

6-tert-butyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)15-7-8-16(22)20(18-15)11-12-9-19(10-12)13-5-4-6-14(13)21/h7-8,12-14,21H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVSQQWYLKAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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